molecular formula C19H15FN4O B2718568 N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide CAS No. 1333547-70-8

N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2718568
CAS No.: 1333547-70-8
M. Wt: 334.354
InChI Key: AVGIEJBSJGYWBM-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzyl group, a cyanomethyl group, a fluorine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the benzyl and cyanomethyl groups. The fluorine atom and the pyrazole ring are then introduced through specific substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the development of new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide include:

  • N-benzyl-N-(cyanomethyl)-4-(1H-pyrazol-1-yl)benzamide
  • N-benzyl-N-(cyanomethyl)-3-chloro-4-(1H-pyrazol-1-yl)benzamide
  • N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-imidazol-1-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrazole ring, in particular, contributes to its stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-fluoro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c20-17-13-16(7-8-18(17)24-11-4-10-22-24)19(25)23(12-9-21)14-15-5-2-1-3-6-15/h1-8,10-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGIEJBSJGYWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=C(C=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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